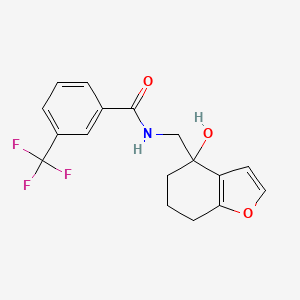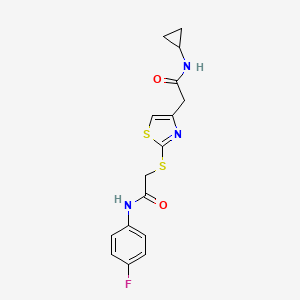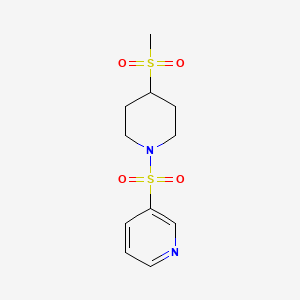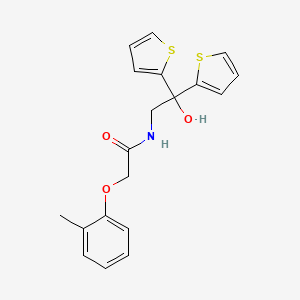![molecular formula C23H23N5O3S B2410542 2-({[(1-异丙基[1,2,4]三唑并[4,3-a]喹喔啉-4-基)硫代]乙酰}氨基)苯甲酸乙酯 CAS No. 1358451-05-4](/img/structure/B2410542.png)
2-({[(1-异丙基[1,2,4]三唑并[4,3-a]喹喔啉-4-基)硫代]乙酰}氨基)苯甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
科学研究应用
ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has been studied for its antimicrobial and antiviral properties, showing activity against a range of pathogenic microorganisms.
Medicine: The compound exhibits potential anticancer activity by intercalating with DNA and inhibiting the proliferation of cancer cells.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
作用机制
Target of Action
The primary targets of this compound are likely to be DNA and proteins involved in cell survival and apoptosis . The compound’s quinoxaline and triazole moieties have been associated with broad-spectrum antibacterial activity . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Mode of Action
The compound interacts with its targets through DNA intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal functioning of the DNA and leading to changes in the cell. The compound also interacts with proteins involved in cell survival and apoptosis, such as Bcl-2 and BAX , leading to changes in their activity .
Biochemical Pathways
The compound affects the pathways involved in cell survival and apoptosis . By upregulating pro-apoptotic proteins like BAX and downregulating pro-oncogenic cell survival proteins like Bcl-2, the compound promotes apoptosis, or programmed cell death . This can lead to the death of cancer cells, making the compound potentially useful as an anticancer agent.
Pharmacokinetics
Similar compounds with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety have shown increasedALK5 inhibitory activity , kinase selectivity , and oral bioavailability .
Result of Action
The result of the compound’s action is the death of cancer cells . By intercalating DNA and affecting the activity of proteins involved in cell survival and apoptosis, the compound can lead to the death of cancer cells. Some derivatives of the compound have shown promising anticancer activity against HepG2, HCT116, and MCF-7 cancer cell lines .
生化分析
Biochemical Properties
It is known that triazoloquinoxalines can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Some triazoloquinoxaline derivatives have shown cytotoxicity at certain concentrations . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazoloquinoxalines can exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that some triazoloquinoxaline derivatives exhibit cytotoxicity over time .
Dosage Effects in Animal Models
It is known that some triazoloquinoxaline derivatives exhibit cytotoxicity at certain concentrations .
Metabolic Pathways
It is known that triazoloquinoxalines can interact with a variety of enzymes and cofactors .
Transport and Distribution
It is known that triazoloquinoxalines can bind in the biological system with a variety of enzymes and receptors .
Subcellular Localization
It is known that triazoloquinoxalines can bind in the biological system with a variety of enzymes and receptors .
准备方法
The synthesis of ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Triazoloquinoxaline Core: The triazoloquinoxaline core can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol.
Thioacetylation: The synthesized triazoloquinoxaline derivative is then subjected to thioacetylation using thioacetic acid or its derivatives under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
化学反应分析
ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
相似化合物的比较
ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds, such as :
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share the same triazoloquinoxaline core and exhibit similar biological activities, including antimicrobial and anticancer properties.
Quinoxaline Derivatives: Quinoxaline derivatives, such as quinoxaline-1,4-dioxide, also show broad-spectrum antimicrobial activity and are used in various pharmaceutical applications.
Triazole Derivatives: Triazole derivatives, such as voriconazole and posaconazole, are well-known antifungal agents and share structural similarities with the triazoloquinoxaline core.
属性
IUPAC Name |
ethyl 2-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-4-31-23(30)15-9-5-6-10-16(15)24-19(29)13-32-22-21-27-26-20(14(2)3)28(21)18-12-8-7-11-17(18)25-22/h5-12,14H,4,13H2,1-3H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXILXVMCYVGMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
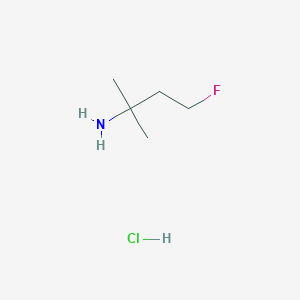
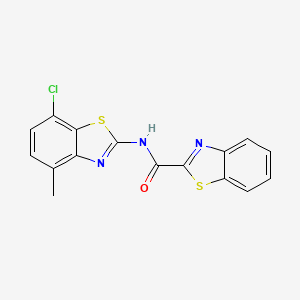
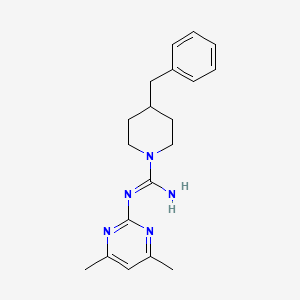
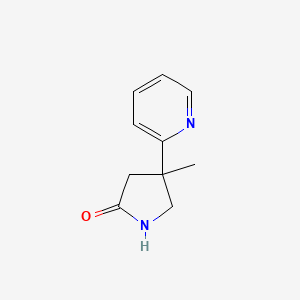
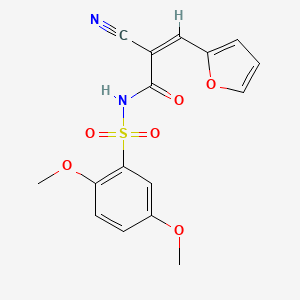
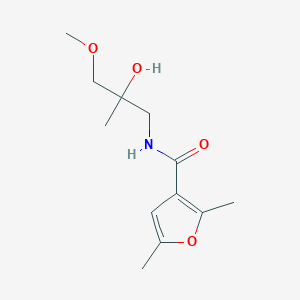
![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/new.no-structure.jpg)
methanone](/img/structure/B2410470.png)
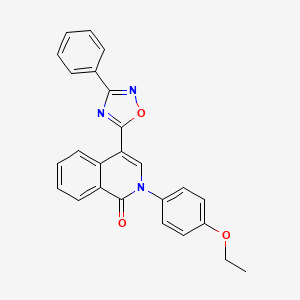
![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)
